2-Methoxyphenyl-(5-methyl-2-furyl)methanol
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Overview
Description
2-Methoxyphenyl-(5-methyl-2-furyl)methanol is an organic compound with the molecular formula C13H14O3 and a molecular weight of 218.25 . This compound is characterized by the presence of a methoxyphenyl group and a methyl-furyl group attached to a methanol moiety. It is a clear yellow liquid with a sweet caramel-like odor .
Preparation Methods
The synthesis of 2-Methoxyphenyl-(5-methyl-2-furyl)methanol typically involves the reaction of 2-methoxybenzaldehyde with 5-methylfurfuryl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and an organic solvent like toluene. The mixture is refluxed, and the product is purified through distillation or recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
2-Methoxyphenyl-(5-methyl-2-furyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-Methoxyphenyl-(5-methyl-2-furyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances, flavorings, and other fine chemicals due to its pleasant odor and chemical reactivity
Mechanism of Action
The mechanism of action of 2-Methoxyphenyl-(5-methyl-2-furyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Methoxyphenyl-(5-methyl-2-furyl)methanol can be compared with similar compounds such as:
5-Methyl-2-furylmethanol: This compound shares the furan ring structure but lacks the methoxyphenyl group, resulting in different chemical and biological properties.
2-Methoxybenzyl alcohol: This compound has a similar methoxyphenyl group but lacks the furan ring, leading to variations in reactivity and applications.
Properties
IUPAC Name |
(2-methoxyphenyl)-(5-methylfuran-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-9-7-8-12(16-9)13(14)10-5-3-4-6-11(10)15-2/h3-8,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVQBCQBGGUCBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=CC=C2OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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